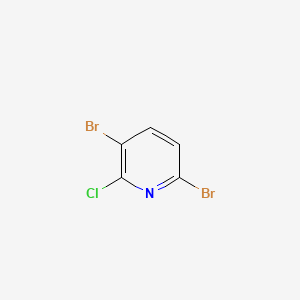

3,6-Dibromo-2-chloropyridine

Descripción

General Context of Polyhalogenated Heterocycles in Organic Synthesis

Polyhalogenated heterocycles are a class of organic compounds that feature a ring structure containing at least one atom other than carbon, and multiple halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the ring. These compounds are of significant interest in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. srdorganics.com The presence of multiple halogen atoms provides distinct points of reactivity on the heterocyclic core. This allows for selective chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, enabling the introduction of various functional groups in a controlled manner. rsc.orgacs.org The ability to functionalize the heterocyclic scaffold at specific positions is crucial for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties. rsc.org The diverse reactivity of polyhalogenated heterocycles makes them valuable intermediates in the synthesis of a wide array of target molecules. rsc.org

The Pyridine (B92270) Scaffold in Contemporary Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. enpress-publisher.com It is a key component in numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. rsc.orgdovepress.com In contemporary chemical research, the pyridine scaffold is highly valued, particularly in medicinal chemistry and materials science. enpress-publisher.comresearchgate.net Its presence in a molecule can significantly influence its physical and biological properties, such as solubility and bioavailability. enpress-publisher.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for molecular interactions with biological targets. Consequently, the pyridine scaffold is found in a vast number of FDA-approved drugs and is a popular choice for the design of new therapeutic agents. rsc.org Researchers are actively exploring new pyridine analogues to investigate their mechanisms of action and discover novel pharmaceutical leads. dovepress.com

Specific Research Importance of 3,6-Dibromo-2-chloropyridine as a Versatile Synthetic Intermediate

Among the vast family of halogenated pyridines, this compound stands out as a particularly useful and versatile synthetic intermediate. cymitquimica.com Its structure, featuring three halogen atoms at distinct positions on the pyridine ring, offers a platform for sequential and regioselective chemical modifications. The differential reactivity of the chloro and bromo substituents allows chemists to perform selective cross-coupling reactions or nucleophilic substitutions. rsc.org For instance, palladium-catalyzed reactions can often be directed to selectively react at the more reactive bromine positions, leaving the chlorine atom intact for subsequent transformations. This controlled, stepwise functionalization is highly advantageous for the synthesis of complex, unsymmetrically substituted pyridine derivatives. The ability to introduce different substituents at the 2, 3, and 6 positions of the pyridine ring makes this compound a valuable starting material for creating libraries of novel compounds for various research applications. lookchem.com

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on leveraging its synthetic versatility. A major objective is the development of efficient and selective methods for its functionalization. This includes optimizing conditions for various catalytic cross-coupling reactions (like Suzuki, and Heck couplings) and nucleophilic aromatic substitution reactions. The goal is to achieve high yields and precise control over which halogen atom is replaced, enabling the synthesis of a wide range of di- and tri-substituted pyridines.

Another key objective is the application of this compound as a building block in the synthesis of target molecules with specific functions. In medicinal chemistry, this involves designing and creating novel compounds with potential therapeutic activities, such as anticancer or anti-inflammatory agents. In materials science, the focus might be on synthesizing new ligands for metal complexes or building blocks for functional polymers. The ultimate aim is to utilize the unique chemical properties of this compound to access novel chemical structures that would be difficult to prepare by other means.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₂Br₂ClN |

| Molecular Weight | 271.336 g/mol |

| CAS Number | 942206-18-0 |

| Appearance | Solid |

| Purity | Typically ≥98% |

Structure

3D Structure

Propiedades

IUPAC Name |

3,6-dibromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZSNXGMWIGPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654782 | |

| Record name | 3,6-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-18-0 | |

| Record name | 3,6-Dibromo-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3,6 Dibromo 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halogenated pyridines. This process involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of a halide leaving group. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial and is significantly influenced by the position of electron-withdrawing groups and the ring nitrogen, which can delocalize the negative charge. wikipedia.orgyoutube.com

Positional Reactivity and Selectivity in SNAr of Polyhalogenated Pyridines

In polyhalogenated pyridines, the positions most activated towards nucleophilic attack are typically the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. stackexchange.comyoutube.com This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgyoutube.com The C3 and C5 (meta) positions are generally less reactive as they lack this direct resonance stabilization. youtube.com

For 3,6-dibromo-2-chloropyridine, the potential sites for SNAr are the C2, C3, and C6 positions. Based on general principles, the C2 and C6 positions are expected to be more reactive than the C3 position. The C2 position is ortho to the nitrogen, and the C6 position is also in an activated position. The relative reactivity between the C2-chloro and the C6-bromo substituents would depend on a combination of factors including the nature of the attacking nucleophile and the intrinsic leaving group ability of the halogens.

While direct attack at the C4 position is not possible in this molecule, the electronic influence of the nitrogen atom still plays a pivotal role in activating the available positions. The attack at the C2 or C6 position allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a key factor in facilitating the SNAr reaction. stackexchange.com

Influence of Halogen Identity on Reactivity

The identity of the halogen atom significantly influences its ability to act as a leaving group in SNAr reactions. The typical leaving group order in SNAr reactions is F > Cl ≈ Br > I when the reaction is rate-determined by the attack of the nucleophile, due to the high electronegativity of fluorine polarizing the C-F bond. researchgate.netnih.gov However, when the departure of the leaving group is the rate-determining step, the order can change, often favoring the weaker carbon-halogen bond (C-I > C-Br > C-Cl > C-F). sci-hub.se

In the case of this compound, the molecule possesses both chloro and bromo substituents. The relative reactivity of these halogens as leaving groups will be influenced by the specific reaction conditions and the nucleophile employed. For many SNAr reactions on pyridine rings, the reactivity order follows F > Cl > Br > I, suggesting that the C-Cl bond might be more susceptible to nucleophilic attack than the C-Br bonds, assuming the formation of the Meisenheimer complex is the rate-determining step. nih.gov However, the interplay of electronic activation at different positions and the inherent leaving group ability of each halogen makes the prediction of selectivity complex.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds and are widely used in the functionalization of haloheterocycles. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions with this compound as Substrate

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com The catalytic cycle generally involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This compound serves as an excellent substrate for Suzuki-Miyaura coupling, offering multiple sites for the introduction of new carbon-based functional groups. The different reactivities of the C-Br and C-Cl bonds allow for selective functionalization. tcichemicals.com

In polyhalogenated pyridines containing different halogens, the site of Suzuki-Miyaura coupling is often determined by the relative rates of oxidative addition of the C-X bonds to the palladium catalyst. The general reactivity order for halogens in this step is I > Br > OTf > Cl. tcichemicals.com This inherent difference in reactivity allows for selective functionalization.

For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond in the oxidative addition step. tcichemicals.com This allows for selective coupling reactions at the C3 and C6 positions while leaving the C2-chloro group intact. This site-selectivity is highly valuable for the stepwise synthesis of polysubstituted pyridines.

The relative reactivity of the C3-Br and C6-Br positions can be influenced by the steric and electronic environment. Often, the C6 position (ortho to nitrogen) shows different reactivity compared to the C3 position. In some systems, coupling occurs preferentially at the C2/C6 positions. researchgate.net The ability to control which bromine atom reacts first can often be achieved by careful selection of the catalyst, ligands, and reaction conditions. This allows for the synthesis of disubstituted pyridines with different groups at the C3 and C6 positions.

The choice of the palladium catalyst and the supporting ligands is critical in determining the efficiency and selectivity of Suzuki-Miyaura reactions. organic-chemistry.orgresearchgate.net Palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. libretexts.orgmdpi.com

The selection of the base and solvent system is also important for the success of the Suzuki-Miyaura coupling. libretexts.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The base is required to activate the organoboron species for the transmetalation step.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed C-C bond-forming process between an unsaturated halide and an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.org In the context of this compound, the differential reactivity of the carbon-halogen bonds is a key consideration for regioselectivity. Generally, the order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl. Consequently, the C-Br bonds in this compound are expected to be significantly more reactive than the C-Cl bond.

While specific studies detailing the Heck coupling of this compound are not extensively documented, insights can be drawn from related polyhalogenated pyridine systems. The electronic environment of the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom and the halogens, affects the rate of oxidative addition. The steric hindrance around each halogen atom also plays a crucial role in determining which site reacts preferentially.

A representative Heck reaction involving a related dihalopyridine is presented below:

| Entry | Aryl Halide | Olefin | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2,6-Dichloropyridine (B45657) | Styrene | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 2-Chloro-6-styrylpyridine | 85 |

| 2 | 3,5-Dibromopyridine | n-Butyl acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 3-Bromo-5-(butyl acrylate)pyridine | 92 |

This table presents data from analogous reactions to illustrate the general conditions and outcomes of Heck coupling on halogenated pyridines.

Kumada Cross-Coupling Reactions

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is particularly effective for the coupling of aryl, vinyl, and alkyl groups. wikipedia.org For this compound, the enhanced reactivity of the C-Br bonds over the C-Cl bond under typical Kumada conditions allows for selective functionalization.

The choice of catalyst is critical in directing the selectivity of the reaction. Nickel catalysts are often employed for their high reactivity, especially with less reactive chlorides, though palladium catalysts can offer greater functional group tolerance. wikipedia.org The reaction of this compound with a Grignard reagent would be expected to proceed preferentially at one of the bromine-substituted positions.

Below is a table showcasing Kumada coupling reactions on analogous brominated pyridine derivatives:

| Entry | Pyridine Substrate | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | 2,5-Dibromopyridine | PhMgBr | Ni(dppe)Cl₂ | THF | 2-Bromo-5-phenylpyridine | 78 |

| 2 | 3,5-Dibromopyridine | MeMgI | Pd(PPh₃)₄ | Ether | 3-Bromo-5-methylpyridine | 88 |

This table illustrates the application of Kumada coupling to dibrominated pyridines, providing a model for the expected reactivity of this compound.

Stille Coupling Reactions

The Stille reaction is a versatile and widely used cross-coupling method that pairs an organotin compound with an organic electrophile, typically a halide or triflate, in the presence of a palladium catalyst. wikipedia.org A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org

In the case of this compound, the reaction with an organostannane would be anticipated to occur selectively at the more reactive C-Br positions. The milder conditions often associated with Stille couplings, in comparison to Kumada couplings, can enhance the selectivity for mon-functionalization, leaving the second bromine and the chlorine atom untouched for subsequent transformations.

The following table presents examples of Stille couplings on related polyhalogenated pyridines:

| Entry | Pyridine Substrate | Organostannane | Catalyst | Solvent | Product | Yield (%) |

| 1 | 2,6-Dichloropyridine | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 2-Chloro-6-(2-furyl)pyridine | 75 |

| 2 | 3,5-Dibromopyridine | Vinyltributyltin | PdCl₂(PPh₃)₂ | THF | 3-Bromo-5-vinylpyridine | 90 |

This table provides representative examples of Stille coupling on dihalopyridines, indicating the potential synthetic utility for this compound.

Negishi Cross-Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide. wikipedia.org This reaction is known for its high reactivity, broad scope, and excellent functional group tolerance. wikipedia.org The organozinc reagents are generally more reactive than their organoboron (Suzuki) and organotin (Stille) counterparts, which can be advantageous in couplings with less reactive halides.

For this compound, Negishi coupling offers a powerful method for introducing alkyl, aryl, and vinyl substituents. The expected order of reactivity (C-Br > C-Cl) would allow for selective substitution at the bromine-bearing carbons. The high reactivity of organozinc reagents may necessitate careful control of reaction conditions to achieve mono-substitution if desired.

An illustrative set of Negishi coupling reactions on analogous substrates is shown below:

| Entry | Pyridine Substrate | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | 2,5-Dibromopyridine | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 2-Bromo-5-phenylpyridine | 82 |

| 2 | 2-Chloro-3-iodopyridine | Ethylzinc bromide | Ni(acac)₂ | DMA | 2-Chloro-3-ethylpyridine | 70 |

This table demonstrates the utility of Negishi coupling for the functionalization of dihalopyridines, serving as a guide for potential reactions with this compound.

Directed Metalation and Functionalization

Regioselective Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In pyridine systems, the nitrogen atom can direct lithiation to the C2 position. However, in the presence of other directing groups, such as halogens, the regiochemical outcome is a result of the interplay between their individual directing abilities and the inherent acidity of the ring protons. For this compound, the most acidic proton is expected to be at the C4 position, flanked by two electron-withdrawing bromine atoms.

Treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures is expected to result in regioselective deprotonation at the C4 position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at this position. The chlorine at C2 and the bromines at C3 and C6 also exert an influence on the acidity of the adjacent protons, but the C4 position is generally the most activated towards deprotonation in such polyhalogenated pyridines. researchgate.net

The table below provides examples of regioselective lithiation and quenching on a related halopyridine:

| Entry | Substrate | Base | Electrophile | Product | Yield (%) |

| 1 | 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 96 |

| 2 | 3-Bromopyridine | LDA | DMF | 3-Bromo-4-formylpyridine | 75 |

This table illustrates the principle of regioselective lithiation on halopyridines, which is applicable to predicting the behavior of this compound.

Halogen Dance Reactions in Brominated Pyridine Systems

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from its initial position to a more thermodynamically stable position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement typically proceeds through a series of deprotonation and halogenation-dehalogenation steps. In polybrominated pyridine systems, the halogen dance can lead to a mixture of regioisomers, and the outcome is often dictated by the reaction conditions, including the base used, temperature, and reaction time.

For a molecule like this compound, treatment with a strong base could potentially induce a halogen dance, leading to the migration of one of the bromine atoms. The driving force for this rearrangement is the formation of a more stable organolithium intermediate. The presence of the chlorine atom at the C2 position can influence the stability of the potential lithiated intermediates and thus direct the course of the rearrangement. Studies on dihalopyridines have shown that the halogen dance is a facile process and can be controlled to some extent to generate specific isomers that might be difficult to access through other synthetic routes. nih.gov

The following table details a halogen dance reaction observed in a dihalopyridine system:

| Substrate | Base | Conditions | Major Product | Minor Product |

| 2-Chloro-3-bromopyridine | LDA | THF, -60 °C to -20 °C | 2-Chloro-4-bromopyridine | 2-Chloro-3-bromo-4-lithiopyridine |

This table provides an example of a halogen dance in a dihalopyridine, illustrating a potential rearrangement pathway for the bromine atoms in this compound.

Other Significant Chemical Transformations

The reactivity of this compound is characterized by the differential reactivity of its halogen substituents, making it a valuable precursor for the synthesis of multi-substituted pyridine derivatives. The chlorine atom at the C2 position and the bromine atoms at the C3 and C6 positions can be selectively targeted by various nucleophilic and cross-coupling reactions, allowing for controlled functionalization.

Amination Reactions of Polyhalogenated Pyridines

The introduction of amino groups to the pyridine scaffold is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgnih.gov In polyhalogenated pyridines like this compound, amination can proceed through mechanisms such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The regioselectivity of these reactions is influenced by the nature of the halogen, the position on the pyridine ring, and the reaction conditions.

Recent research has focused on developing environmentally benign methods for these transformations. For instance, a highly efficient and selective amination of various polyhalogenated pyridines has been developed using a base-promoted reaction in water. acs.org This method avoids the use of costly and toxic precious metal catalysts. acs.org The reaction typically involves heating the polyhalogenated pyridine with an amine or an amide source, such as N,N-dimethylformamide (DMF), in the presence of a base like sodium tert-butoxide (NaOtBu) in water. acs.org Mechanistic studies suggest a pathway involving the base-assisted dissociation of DMF to generate dimethylamine in situ, which then acts as the nucleophile. acs.org

The general applicability of such methods allows for the synthesis of a wide range of 2-aminopyridine derivatives from their corresponding polyhalogenated precursors. While direct amination studies on this compound are not extensively detailed in the provided sources, the reactivity patterns of other polyhalopyridines suggest that the C2-chloro position would be the most susceptible to nucleophilic attack in an SNAr-type reaction. researchgate.net Palladium-catalyzed methods, on the other hand, offer pathways to substitute the bromo-substituents. nih.gov

| Substrate | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | DMF | NaOtBu | H₂O | 140 | N/A | acs.org |

| 2-Chloropyridine | Secondary Amines | None (Flow Reactor) | NMP | Up to 300 | Good to Excellent | researchgate.net |

| 6-Chloropurine Nucleoside | Arylamines | Cs₂CO₃ | Toluene | 100 | Good | nih.gov |

| 3-Bromo-2-ethoxypyridine | KNH₂ | Liquid NH₃ | N/A | 85-90 | journals.co.za |

Functionalization for Supramolecular Assembly

The construction of complex, self-assembling supramolecular structures often relies on building blocks with well-defined geometries and specific recognition sites. rsc.org Polyfunctionalized pyridines are excellent candidates for this purpose due to the directional nature of the nitrogen lone pair and the potential for introducing various interacting groups onto the pyridine ring. This compound serves as a versatile starting material for creating such tailored building blocks.

The three halogen atoms on the pyridine ring can be selectively and sequentially replaced using a variety of chemical transformations, including Suzuki, Negishi, and Sonogashira cross-coupling reactions, as well as nucleophilic substitutions. rsc.orgnih.gov This allows for the precise installation of functional groups designed to direct supramolecular assembly through hydrogen bonding, metal coordination, or π-π stacking interactions.

For example, the bromine atoms can be converted into aryl, acetylenic, or other organic moieties via palladium-catalyzed cross-coupling, while the C2-chlorine can be substituted with amino or alkoxy groups. This step-wise functionalization can lead to the synthesis of asymmetrically substituted pyridines. These molecules can then be incorporated as ligands in metallo-organic frameworks or as components in self-assembled molecular capsules or polymers. researchgate.net The synthesis of functionalized 4,4'-bipyridines and their subsequent organization into 2D nanopatterns on surfaces illustrates how substituents on the pyridine core dictate the resulting supramolecular motifs. researchgate.net Similarly, amino-chloropyridine derivatives have been used with organic acids to form cocrystals and molecular salts, where supramolecular assemblies are directed by hydrogen bonding and other noncovalent interactions. mdpi.com

| Pyridine Precursor | Reaction Type | Introduced Functionality | Application/Resulting Structure | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | Nucleophilic Aromatic Substitution & Cross-Coupling | Various (Five different groups) | Multi-substituted Pyridine Derivatives | rsc.org |

| 3-Chloro-2-ethoxypyridine | Lithiation/Magnesiation & Electrophilic Quench | Aryl and other groups at C3 and C4 | Key intermediate for (±)-paroxetine | nih.gov |

| 4-Amino-2-chloropyridine | Cocrystallization | Forms H-bonds with Chlorobenzoic Acid | Supramolecular Assemblies (Cocrystal) | mdpi.com |

| Functionalized 4,4'-bipyridines | Self-assembly on HOPG | Alkyl chains | Ordered 2D Supramolecular Patterns | researchgate.net |

Applications of 3,6 Dibromo 2 Chloropyridine and Its Derivatives in Advanced Synthesis

Role as a Precursor for Polysubstituted Pyridine (B92270) Derivatives

The differential reactivity of the chloro and bromo substituents on the pyridine core is the cornerstone of 3,6-Dibromo-2-chloropyridine's utility as a precursor. This allows for chemoselective reactions, such as cross-coupling and nucleophilic substitution, to be performed in a controlled manner, enabling the synthesis of intricately substituted pyridine structures that would be challenging to access through other methods.

The term "orthogonal functionalization" refers to the selective modification of one reactive site on a molecule in the presence of others. In this compound, the carbon-halogen bonds have distinct reactivities, which can be exploited using various metal-catalyzed cross-coupling reactions. Generally, the C-Br bonds are more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings. This reactivity difference allows for the sequential introduction of different substituents.

For instance, a Suzuki coupling can be performed under conditions that selectively react with the bromo groups, leaving the chloro group intact for subsequent transformations. This stepwise approach provides a powerful tool for creating highly functionalized pyridine cores where each position is precisely decorated with a specific chemical moiety. The ability to introduce different groups at the 2, 3, and 6 positions opens up vast chemical space for exploration.

Table 1: Regioselective Functionalization of Pyridines via Pyridyne Intermediates A study on the regioselective difunctionalization of a related compound, 3-chloro-2-ethoxypyridine, demonstrates the principle of creating trisubstituted pyridines through pyridyne intermediates. This method involves lithiation followed by reaction with Grignard reagents and an electrophilic quench, showcasing a pathway to complex substitution patterns.

| Starting Material | Reagents | Product | Yield |

| 3-chloro-2-ethoxypyridine | 1. n-BuLi, 2. AnMgBr, 3. I2 | 2-ethoxy-3-iodo-4-(4-methoxyphenyl)pyridine | 53% |

| 3-chloro-2-ethoxypyridine | 1. n-BuLi, 2. PhMgBr, 3. (CCl2Br)2 | 2-ethoxy-3-bromo-4-phenylpyridine | 49% |

| 3-chloro-2-ethoxypyridine | 1. n-BuLi, 2. 4-CF3C6H4MgBr, 3. 4-iodobenzotrifluoride | 2-ethoxy-3-(4-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)pyridine | 53% |

| This table illustrates the concept of building polysubstituted pyridines, a strategy applicable to precursors like this compound. |

Beyond simple substitution, this compound serves as a foundational element for building more complex, fused heterocyclic systems. The halogen atoms act as handles for annulation reactions, where new rings are fused onto the pyridine core. For example, a di-substituted pyridine derived from the starting material can undergo intramolecular cyclization to form bicyclic or tricyclic systems like pyridopyrimidines, thienopyridines, or other pharmacologically relevant scaffolds.

The synthesis of these fused systems is critical in drug discovery, as they often form the rigid core of bioactive molecules, holding essential pharmacophoric elements in the correct spatial orientation for target binding. Methodologies such as chemoselective directed metallation of chloropyridines can be used to introduce functionalities that are then cyclized to create fused polyheterocycles, including naphthyridines and aza-analogues of xanthones and acridones.

Medicinal Chemistry and Pharmaceutical Research Applications

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. This compound provides a robust starting point for creating libraries of novel pyridine-containing compounds for biological screening. Its predictable reactivity allows medicinal chemists to systematically modify the structure to probe structure-activity relationships (SAR).

The synthesis of bioactive pyridine analogs from this compound involves replacing the halogen atoms with a variety of functional groups known to interact with biological targets. These can include amines, amides, ethers, and various aryl or heteroaryl groups. This process allows for the creation of molecules designed to mimic endogenous ligands or to fit into the active sites of enzymes or receptors. For example, related amino-bromo-chloro-pyridines are used as key intermediates in the synthesis of pharmaceuticals, including anti-cancer agents and antibiotics, where the unique substitution pattern enhances biological activity.

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The this compound scaffold is an excellent starting point for pharmacophore-based drug design.

Pharmacophore modeling can be ligand-based (using known active molecules) or structure-based (using the 3D structure of the biological target). Once a pharmacophore model is established—identifying key hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions—the this compound core can be systematically elaborated. The three distinct halogen positions serve as anchor points to append chemical groups that match the pharmacophoric features.

This strategy is central to lead optimization, where an initial "hit" compound with modest activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). The ability to selectively modify the 2, 3, and 6 positions of the pyridine ring allows for fine-tuning of the molecule's properties to achieve a drug-like profile.

Derivatives synthesized from halogenated pyridine scaffolds have shown promise in a range of therapeutic areas.

Anti-inflammatory Properties: Many pyridine and fused pyrimidine (B1678525) derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The synthesis of novel 2-pyridone derivatives has yielded compounds that exhibit significant in vivo anti-inflammatory activity by reducing edema and myeloperoxidase activity. Some of these compounds have been shown to be selective COX-2 inhibitors.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in managing DNA topology and are validated targets for cancer chemotherapy. Several classes of topoisomerase inhibitors are based on heterocyclic scaffolds that intercalate with DNA or stabilize the enzyme-DNA cleavage complex. Acridine derivatives, which can be synthesized from functionalized pyridines, have demonstrated potent inhibition of both topoisomerase I and topoisomerase IIα. The development of novel tetrahydropyrido[4,3-d]pyrimidines has produced compounds with promising topoisomerase II inhibitory and antiproliferative activities.

Adenosine (B11128) Receptor Antagonists: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in numerous physiological processes, making them attractive drug targets. The development of antagonists for these receptors has therapeutic potential in various conditions. Novel series of pyrazolo[1,5-a]pyridines have been synthesized and evaluated as potent and selective adenosine A1 receptor antagonists. Similarly, the exploration of pyrazolo[3,4-d]pyridazine scaffolds has led to the discovery of high-affinity A1/A3 receptor antagonists.

Table 2: Biological Activities of Representative Pyridine-Derived Scaffolds

| Scaffold Class | Therapeutic Target | Example Activity |

| 2-Pyridones | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2, reduction of ear edema in mice. |

| Tetrahydropyrido[4,3-d]pyrimidines | Topoisomerase II (TopoII) | In vitro IC50 of 4.5 ± 1.0 µM against TopoII. |

| 3,9-Disubstituted Acridines | Topoisomerase I/IIα | Inhibition of both enzymes, with preference for Topo I. |

| Pyrazolo[1,5-a]pyridines | Adenosine A1 Receptor | Potent A1 antagonists with high A2A/A1 selectivity. |

| Pyrazolo[3,4-d]pyridazines | Adenosine A1/A3 Receptors | A1R affinity of 21 nM; A3R affinity of 55 nM. |

Agrochemical Research and Development

The structural backbone of many modern pesticides and herbicides is built upon heterocyclic compounds, with pyridine derivatives being of particular importance due to their biological activity. Halogenated pyridines, in particular, serve as crucial intermediates in the synthesis of these agrochemicals.

Precursors for Pesticides and Herbicides

While direct examples of commercial pesticides or herbicides synthesized from this compound are not prominently documented, its potential as a precursor can be inferred from research on structurally similar compounds. For instance, a study on novel pyrazole (B372694) derivatives containing a phenylpyridine moiety with herbicidal activity highlights the importance of halogenated pyridine scaffolds. Specifically, compounds incorporating a 3-bromo-5-chloro-2-phenylpyridine (B6297228) structure have demonstrated herbicidal effects nih.gov.

The synthesis of such active molecules could plausibly start from this compound. A key step would involve a selective cross-coupling reaction, such as a Suzuki coupling, to introduce a phenyl group at the 6-position, displacing the bromine atom. This would be followed by further functionalization to yield the final herbicidal compounds. The reactivity of the bromine and chlorine atoms on the pyridine ring allows for sequential and site-selective modifications, making this compound a valuable starting material for creating a library of potential agrochemical candidates.

Below is a table summarizing the herbicidal activity of a synthesized pyrazole derivative containing a 3-bromo-5-chloro-2-phenylpyridine moiety, indicating the potential of agrochemicals derived from precursors like this compound.

Table 1: Herbicidal Activity of a Phenylpyridine-Containing Pyrazole Derivative

| Compound ID | Target Weed Species | Application | Inhibition (%) |

|---|---|---|---|

| 7b | Setaria viridis | Post-emergence | Moderate |

| 7b | Abutilon theophrasti | Post-emergence | Moderate |

| 7b | Digitaria sanguinalis | Post-emergence | Moderate |

Advanced Materials Science Applications

The unique electronic and structural properties of halogenated pyridines make them attractive building blocks for a variety of advanced materials. The presence of multiple halogen atoms in this compound offers several avenues for its application in materials science, from fluorescent and electronic materials to the construction of complex supramolecular assemblies.

Building Blocks for Fluorescent and Electronic Materials

Pyridine-containing compounds are integral to the design of fluorescent materials and organic electronic devices. The nitrogen atom in the pyridine ring can coordinate with metal ions to form luminescent complexes, and the aromatic system can be modified to tune the electronic properties of the material.

While specific research detailing the use of this compound in this context is limited, the principles of molecular design suggest its utility. The bromine and chlorine atoms can be substituted through various cross-coupling reactions to introduce fluorophores or other functional groups that impart desired optical and electronic properties. For example, the synthesis of rhodamines and rosamines, important classes of fluorescent dyes, has been achieved using a 3,6-difluoroxanthone intermediate, highlighting the role of halogenated precursors in building complex dye structures nih.gov. It is conceivable that this compound could be similarly employed to create novel dye molecules.

Furthermore, the incorporation of halogen atoms can influence the photophysical properties of metal complexes. Studies on luminescent transition metal complexes have shown that the nature of the ligands, including the presence of halogens, can significantly affect the emission characteristics of the complex nih.govcityu.edu.hk. The electron-withdrawing nature of the bromine and chlorine atoms in this compound could be used to modulate the energy levels of metal-ligand charge-transfer states in such complexes, potentially leading to materials with tailored luminescent properties.

Development of Supramolecular Structures and Coordination Polymers

The field of crystal engineering leverages non-covalent interactions to design and synthesize novel solid-state architectures. Halogen bonding, an interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for the construction of supramolecular assemblies mdpi.com. The presence of two bromine atoms and one chlorine atom makes this compound a prime candidate for use in this area.

The self-assembly of pyridine-modified lipoic acid derivatives has been studied, where halogen bonding involving iodoarene-pyridyl couples was found to be a significant interaction nih.gov. Similarly, the bromine atoms in this compound can act as halogen bond donors, directing the assembly of molecules into well-defined one-, two-, or three-dimensional structures. The interplay between halogen bonding and other non-covalent interactions, such as π-stacking, can lead to the formation of complex and functional supramolecular architectures.

In the realm of coordination polymers, pyridine-based ligands are widely used to link metal centers into extended networks. While there are no specific reports on coordination polymers built from this compound, its potential is evident. The pyridine nitrogen can coordinate to a metal ion, and the halogen atoms can either participate in secondary interactions to stabilize the structure or be used as handles for post-synthetic modification. The ability of halogenated ligands to influence the structure and properties of coordination polymers is an active area of research mdpi.com.

The table below lists the chemical compounds mentioned in this article.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 3,6-Dibromo-2-chloropyridine Functionalization

The functionalization of this compound presents a significant challenge in achieving regioselectivity due to the presence of three distinct halogen atoms. Future research is intensely focused on developing novel catalytic systems that can selectively target a specific C-X bond (C-Br vs. C-Cl) or even a C-H bond.

Transition-metal catalysis, particularly with palladium, remains a cornerstone for C-C and C-N bond formation. thieme-connect.comnih.govacs.orgresearchgate.netcore.ac.ukmdpi.com The development of sterically hindered N-heterocyclic carbene (NHC) ligands has shown promise in controlling selectivity in cross-coupling reactions of dihalogenated N-heteroarenes. nih.gov Future efforts will likely involve designing ligands that can differentiate between the electronic and steric environments of the C2-Cl, C3-Br, and C6-Br bonds of this compound.

Another burgeoning area is the direct C-H functionalization, which offers a more atom-economical approach to creating complexity. thieme-connect.comrsc.orgnih.gov While the pyridine (B92270) nitrogen can direct metal catalysts to the C2 position, research is exploring catalytic systems that can overcome this inherent directing effect to achieve functionalization at other positions. rsc.orgnih.gov Boryl pincer complexes, for example, have been investigated for their ability to activate C-H bonds in pyridines through a unique mechanism where the pyridine coordinates to a Lewis acidic boron center, which then directs the metal to a specific C-H bond. nih.govacs.org Tailoring such catalysts could enable precise C-H functionalization of the this compound core.

| Catalytic Strategy | Target Bond | Key Research Focus | Potential Advantages |

|---|---|---|---|

| Ligand-Controlled Cross-Coupling | C-Br or C-Cl | Design of sterically and electronically tuned ligands (e.g., NHCs, phosphines) to achieve high regioselectivity. | Selective functionalization at specific halogenated sites. |

| C-H Activation/Functionalization | C4-H or C5-H | Development of catalysts that can override the N-directing effect or utilize novel directing group strategies. | Atom-economical, avoids pre-functionalization steps. |

| Dual Photoredox/Transition-Metal Catalysis | C-X or C-H | Combining light-mediated single-electron transfer with traditional cross-coupling to enable novel transformations under mild conditions. | Access to new reaction pathways, improved functional group tolerance. |

| Boryl-Directed C-H Activation | C-H | Utilizing Lewis acidic pincer complexes to direct C-H activation at unconventional positions. nih.govacs.org | Exquisite selectivity without relying on inherent substrate electronics. acs.org |

Exploration of New Bioactive Compound Classes from the Pyridine Scaffold

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. dntb.gov.uarsc.orgnih.govresearchgate.net Its presence can enhance water solubility, metabolic stability, and cell permeability, making it a desirable motif in drug design. nih.govnih.gov The this compound scaffold serves as an excellent starting point for generating diverse libraries of novel compounds to be screened for biological activity.

Researchers are actively using substituted pyridines to develop new therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. dntb.gov.uanih.govnih.govrsc.orgnih.gov For instance, pyridine derivatives have been reported to act as inhibitors of enzymes like kinases and topoisomerase, which are critical targets in oncology. dntb.gov.uanih.gov The differential reactivity of the halogen atoms on this compound allows for sequential, site-specific introduction of different functionalities, leading to complex molecules with precise three-dimensional arrangements ideal for interacting with biological targets.

Future work will involve using this scaffold to synthesize and screen for novel compound classes such as:

Kinase Inhibitors: By introducing specific aryl or heteroaryl groups through cross-coupling reactions to target the ATP-binding site of various kinases.

Antimicrobial Agents: The pyridine ring is found in many antimicrobial compounds. nih.govresearchgate.netmdpi.com New derivatives can be synthesized to combat the growing threat of multidrug-resistant pathogens. nih.gov

Central Nervous System (CNS) Agents: The polarity and hydrogen-bonding capability of the pyridine nitrogen are valuable for designing drugs that can cross the blood-brain barrier and interact with CNS targets.

| Bioactive Compound Class | Therapeutic Area | Role of Pyridine Scaffold | Synthetic Approach from this compound |

|---|---|---|---|

| Kinase Inhibitors | Oncology, Inflammation | Forms key hydrogen bonds and hydrophobic interactions in the ATP-binding pocket. dntb.gov.ua | Sequential Suzuki or Stille couplings to introduce varied aromatic substituents. |

| Antimicrobial Agents | Infectious Diseases | Improves solubility and can interact with bacterial enzymes or cell walls. nih.govresearchgate.net | Functionalization with amines, thiols, or other polar groups. |

| Antiviral Agents | Infectious Diseases | Core structure in drugs like Nevirapine (HIV). vcu.edu | Construction of fused heterocyclic systems. |

| CNS Agents | Neurology, Psychiatry | Modulates physicochemical properties for blood-brain barrier penetration. nih.gov | Introduction of lipophilic and polar groups to balance properties. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale synthesis to industrial production often presents challenges related to safety, scalability, and reproducibility. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing for reactions involving highly reactive or hazardous materials. acs.orgunimi.itrsc.orgsyrris.comnih.gov

For the functionalization of this compound, flow chemistry provides:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with exothermic reactions or the use of toxic reagents. syrris.com

Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to cleaner reactions and higher yields. acs.orgrsc.org

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex re-optimization often required for scaling up batch reactors. syrris.comrsc.org

Continuous flow reactors, including microreactors and packed-bed systems, are being increasingly applied to cross-coupling reactions. acs.orgunimi.itrsc.org These systems can utilize immobilized catalysts, which simplifies product purification and allows for catalyst recycling. rsc.org The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow systems, sometimes coupled with microwave irradiation to accelerate reaction rates. beilstein-journals.orgnih.govresearchgate.net The integration of flow chemistry with automated synthesis platforms enables the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process. researchgate.net

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Complex re-optimization often needed. | Achieved by longer run times or numbering-up. syrris.comrsc.org |

| Safety | Higher risk due to large volumes of reagents. | Minimized reaction volume enhances safety. syrris.com |

| Heat Transfer | Inefficient, can lead to hotspots and side products. | High surface-area-to-volume ratio allows for excellent thermal control. acs.org |

| Reaction Time | Often longer due to mixing and heating limitations. | Can be significantly reduced, sometimes to seconds or minutes. syrris.com |

| Process Control | Difficult to precisely control parameters. | Precise, automated control over temperature, pressure, and residence time. acs.orgrsc.org |

Advanced Computational Modeling for Predictive Synthesis and Drug Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational modeling can provide profound insights that guide synthetic efforts and drug design, saving significant time and resources.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of catalytic functionalizations. nih.gov By calculating the activation energies for different reaction pathways (e.g., oxidative addition at C-Br vs. C-Cl), researchers can screen potential catalysts and reaction conditions in silico to identify those most likely to yield the desired product. This is particularly valuable for complex substrates where multiple reaction sites are available.

Drug Discovery: Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. wjpsonline.comchemrevlett.com By building a QSAR model for a series of pyridine derivatives, researchers can predict the bioactivity of new, unsynthesized compounds based on their calculated physicochemical properties (descriptors). wjpsonline.comchemrevlett.com This allows for the rational design of more potent and selective drug candidates. Furthermore, molecular docking studies can simulate how a potential drug molecule, derived from the this compound scaffold, fits into the binding site of a target protein, providing insights into the key interactions responsible for its biological effect. nih.govmdpi.com

| Computational Method | Application Area | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Predictive Synthesis | Reaction energetics, transition state analysis, prediction of regioselectivity, catalyst optimization. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of molecular descriptors with biological activity, prediction of potency for novel compounds. wjpsonline.comchemrevlett.com |

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities of ligands to protein targets, rationalizing structure-activity relationships. nih.govmdpi.com |

| ADME/Tox Prediction | Drug Development | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. auctoresonline.org |

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing 3,6-dibromo-2-chloropyridine with high purity?

A: The compound is typically synthesized via halogenation of pyridine derivatives. A common method involves bromination of 2-chloropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 3- and 6-positions, catalytic Lewis acids (e.g., FeBr₃) may enhance specificity. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Q2: How can researchers optimize reaction yields for halogenation steps in the synthesis of this compound?

A: Yield optimization requires precise control of stoichiometry (e.g., 2 equivalents of Br₂) and temperature (0–5°C to minimize side reactions). Solvent choice (e.g., dichloromethane or CCl₄) affects reactivity and selectivity. Monitoring via TLC or HPLC ensures reaction completion before workup .

Advanced Synthesis Challenges

Q. Q3: How can regioselectivity issues arise during bromination of 2-chloropyridine, and how are they resolved?

A: Competing bromination at positions 4 or 5 may occur due to electronic effects from the chlorine substituent. Computational modeling (DFT) predicts electron density distribution, guiding solvent and catalyst selection. For example, polar aprotic solvents favor bromination at electron-deficient positions (3 and 6). Experimental validation via NMR and X-ray crystallography confirms regiochemistry .

Q. Q4: What strategies mitigate the formation of polybrominated by-products during synthesis?

A: Stepwise bromination with intermediate isolation reduces overhalogenation. Alternatively, using bulky directing groups (e.g., trimethylsilyl) temporarily blocks undesired positions. Kinetic studies (UV-Vis monitoring) help identify optimal reaction times to halt before by-product formation .

Characterization Techniques

Q. Q5: Which spectroscopic methods are essential for confirming the structure of this compound?

A:

- NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., para-bromine splitting in aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅H₂Br₂ClN, exact mass 285.78 g/mol).

- XRD : Single-crystal X-ray diffraction provides definitive structural proof .

Q. Q6: How can researchers detect trace impurities or degradation products in synthesized batches?

A: LC-MS or GC-MS with a polar stationary phase (e.g., C18) separates impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways, such as dehalogenation or hydrolysis .

Reactivity and Functionalization

Q. Q7: What are the key reactivity patterns of this compound in cross-coupling reactions?

A: The bromine atoms at positions 3 and 6 are susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. The chlorine at position 2 is less reactive but can undergo Ullmann-type couplings under Cu catalysis. Solvent/base systems (e.g., DMF/K₃PO₄) influence selectivity .

Q. Q8: How does the electronic environment of this compound influence its nucleophilic aromatic substitution (NAS) reactivity?

A: Electron-withdrawing Br and Cl groups activate the pyridine ring for NAS at positions 4 and 5. Kinetic studies using Hammett plots correlate substituent effects with reaction rates. Methoxide or amine nucleophiles show higher reactivity in DMSO .

Advanced Mechanistic Studies

Q. Q9: What computational tools are used to model reaction mechanisms involving this compound?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for halogenation or coupling reactions. Molecular docking studies assess interactions in catalytic systems (e.g., Pd complexes) .

Q. Q10: How do steric and electronic factors influence the catalytic efficiency of Pd-based cross-coupling reactions with this compound?

A: Bulky ligands (e.g., SPhos) enhance Pd catalyst stability but may reduce accessibility to reactive sites. Electrochemical studies (cyclic voltammetry) quantify electron transfer rates, correlating with catalytic turnover .

Handling Data Contradictions

Q. Q11: How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

A: Cross-validate purity using DSC (Differential Scanning Calorimetry) for melting point analysis. Compare NMR data with computed chemical shifts (e.g., using ACD/Labs software). Contradictions may arise from polymorphic forms or residual solvents, which XRD and TGA can clarify .

Q. Q12: What steps ensure reproducibility when scaling up synthesis from milligram to gram quantities?

A: Maintain strict control over mixing efficiency (via Reynolds number calculations) and heat transfer (using jacketed reactors). Pilot-scale reactions with in-line FTIR monitoring detect deviations early. DOE (Design of Experiments) models optimize parameters .

Applications in Medicinal Chemistry

Q. Q13: How is this compound utilized as a building block in drug discovery?

A: Its halogen-rich structure serves as a precursor for kinase inhibitors or antiviral agents. For example, Suzuki couplings introduce aryl groups for target binding. In vitro assays (e.g., IC₅₀ determinations) validate bioactivity .

Q. Q14: What are the challenges in balancing lipophilicity and solubility when derivatizing this compound for biological applications?

A: Bromine atoms increase lipophilicity (logP >3), potentially reducing aqueous solubility. Introducing polar groups (e.g., sulfonamides) at position 4 improves solubility without compromising membrane permeability. Computational logP/logS predictions (e.g., using Molinspiration) guide design .

Stability and Storage

Q. Q15: What are the recommended storage conditions to prevent degradation of this compound?

A: Store under inert gas (Argon) at -20°C in amber glass vials to prevent photodegradation. Periodic HPLC analysis monitors stability. Avoid prolonged exposure to moisture, which may hydrolyze C-Br bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.